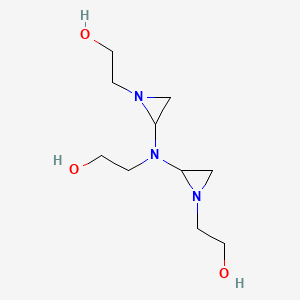
N-(4-Bromo-5-formylthiazol-2-yl)pivalamide
Descripción general
Descripción
N-(4-Bromo-5-formylthiazol-2-yl)pivalamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BFT is a thiazole-based compound that contains a formyl and a pivalamide functional group. The compound has a molecular formula of C11H12BrN2O2S and a molecular weight of 324.2 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-5-formylthiazol-2-yl)pivalamide is not fully understood, but it is believed to act as a reactive intermediate that can form covalent bonds with proteins and other biomolecules. N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of enzyme activity, and the ability to form covalent bonds with proteins and other biomolecules. N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has also been shown to exhibit fluorescent properties, making it useful as a labeling agent for biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Bromo-5-formylthiazol-2-yl)pivalamide in lab experiments is its ability to form covalent bonds with proteins and other biomolecules, making it useful as a labeling agent and for studying protein-ligand interactions. However, one limitation of using N-(4-Bromo-5-formylthiazol-2-yl)pivalamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(4-Bromo-5-formylthiazol-2-yl)pivalamide, including:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Development of new methods for synthesizing N-(4-Bromo-5-formylthiazol-2-yl)pivalamide and its derivatives.
3. Investigation of its potential as a fluorescent labeling agent for biomolecules.
4. Study of its binding properties with specific proteins and enzymes.
5. Development of new applications for N-(4-Bromo-5-formylthiazol-2-yl)pivalamide in material science and nanotechnology.
Aplicaciones Científicas De Investigación
N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been used as a probe to study protein-ligand interactions and as a fluorescent labeling agent for biomolecules.
Propiedades
IUPAC Name |
N-(4-bromo-5-formyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c1-9(2,3)7(14)12-8-11-6(10)5(4-13)15-8/h4H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYMZOSUFQRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=C(S1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





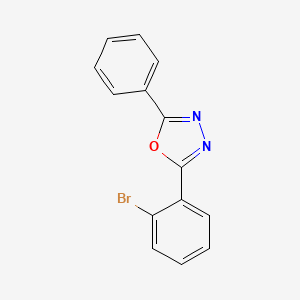
![3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3287135.png)

![Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3287150.png)
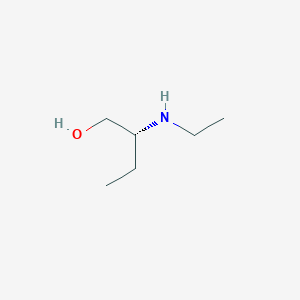
![17-Isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B3287158.png)
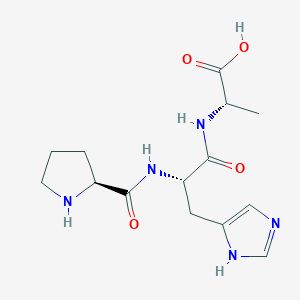
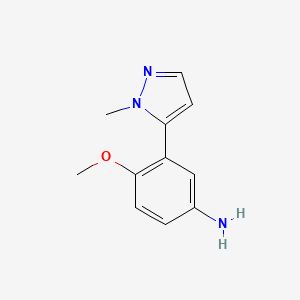
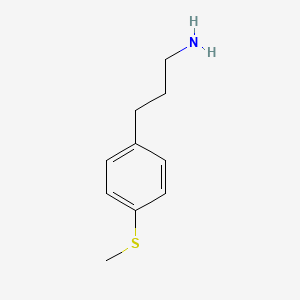
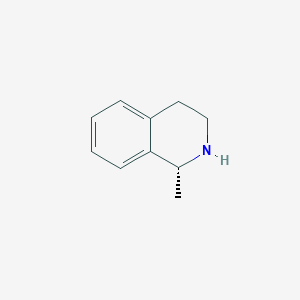
![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)
